1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane
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Overview
Description
1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane is a synthetic organic compound known for its unique spirocyclic structure. This compound features a spiro[4.5]decane core with two acetyloxy groups and four methyl groups attached to the nitrogen atoms. The spirocyclic framework imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of acetyloxy groups at the nitrogen atoms, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyloxy groups to hydroxyl groups.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid and form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and ability to interact with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
8,8′-(Butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione): A related spirocyclic compound with different functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with oxygen atoms in the ring structure
Uniqueness
1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane is unique due to its specific acetyloxy functional groups and tetramethyl substitution pattern. These features impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
65953-13-1 |
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Molecular Formula |
C16H28N2O4 |
Molecular Weight |
312.40 g/mol |
IUPAC Name |
(4-acetyloxy-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decan-1-yl) acetate |
InChI |
InChI=1S/C16H28N2O4/c1-12(19)21-17-14(3,4)15(5,6)18(22-13(2)20)16(17)10-8-7-9-11-16/h7-11H2,1-6H3 |
InChI Key |
OUHMNPKIDOANAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(C(N(C12CCCCC2)OC(=O)C)(C)C)(C)C |
Origin of Product |
United States |
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